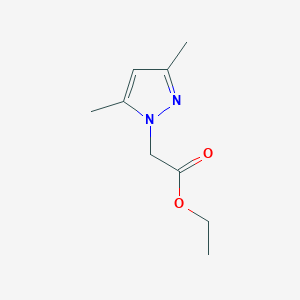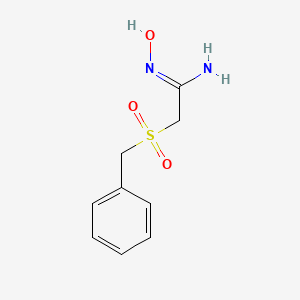![molecular formula C16H19N5 B2486375 2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2415456-86-7](/img/structure/B2486375.png)
2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, azetidine, and benzodiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the azetidine ring, and finally, the benzodiazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by methylation . The azetidine ring can be formed through cyclization reactions involving appropriate precursors . The final step involves the formation of the benzodiazole ring, which can be achieved through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine and benzodiazole rings may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.
2-methylimidazole: Another imidazole derivative used in various applications.
1,3-benzodiazole: A compound with a similar benzodiazole ring structure.
Uniqueness
2-methyl-1-{1-[(1-methyl-1H-imidazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of three different ring systems, which may confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-12-18-15-5-3-4-6-16(15)21(12)14-9-20(10-14)8-13-7-17-11-19(13)2/h3-7,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRZOCXLCPBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=CN=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)




![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)
![(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide](/img/structure/B2486313.png)
